molecular formula C20H18N4O2 B10994925 N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide

N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide

Cat. No.: B10994925
M. Wt: 346.4 g/mol
InChI Key: VBYSUFMLCCHBPL-UHFFFAOYSA-N
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Description

N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a quinazolinone moiety linked to an indole carboxamide, which contributes to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the quinazolinone intermediate, which is then coupled with an indole derivative under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve optimized processes to enhance efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide stands out due to its specific combination of the quinazolinone and indole moieties, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H18N4O2

Molecular Weight

346.4 g/mol

IUPAC Name

N-[2-(2-methyl-4-oxoquinazolin-3-yl)ethyl]-1H-indole-6-carboxamide

InChI

InChI=1S/C20H18N4O2/c1-13-23-17-5-3-2-4-16(17)20(26)24(13)11-10-22-19(25)15-7-6-14-8-9-21-18(14)12-15/h2-9,12,21H,10-11H2,1H3,(H,22,25)

InChI Key

VBYSUFMLCCHBPL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CCNC(=O)C3=CC4=C(C=C3)C=CN4

Origin of Product

United States

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